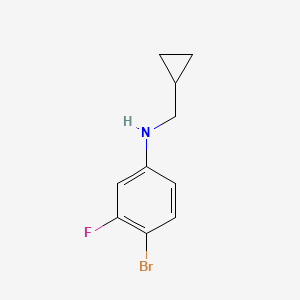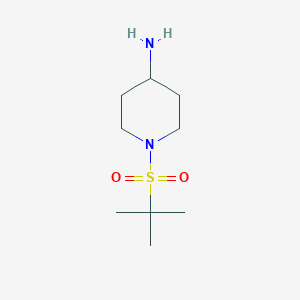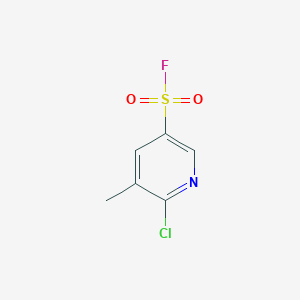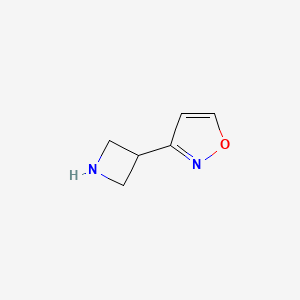
3-(Azetidin-3-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-1,2-oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry The azetidine ring is a four-membered nitrogen-containing ring, while the oxazole ring is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1,2-oxazole can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically starts with the preparation of the azetidine precursor, which is then reacted with oxazole derivatives under specific conditions to form the target compound.
Another method involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are coupled with boronic acids . This reaction is catalyzed by palladium and requires specific ligands and base conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or oxazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
3-(Azetidin-3-yl)-1,2-oxazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions. It can be used in the design of biologically active molecules.
Medicine: Due to its potential biological activities, this compound is explored for its therapeutic potential. It may serve as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine and oxazole rings provide specific binding interactions with these targets, leading to biological effects. The exact pathways involved can vary based on the specific biological system and target.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in 3-(Azetidin-3-yl)-1,2-oxazole.
Oxazole: A five-membered ring containing both nitrogen and oxygen atoms, similar to the oxazole ring in this compound.
Pyrrolidine: A five-membered nitrogen-containing ring, structurally similar to azetidine but with one additional carbon atom.
Imidazole: A five-membered ring containing two nitrogen atoms, structurally similar to oxazole but with different nitrogen positioning.
Uniqueness
This compound is unique due to the combination of azetidine and oxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential applications that are not found in compounds with only one of these rings. The presence of both rings allows for diverse reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H8N2O/c1-2-9-8-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2 |
InChI Key |
FNSSUTQYWDPPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


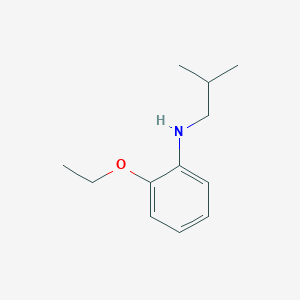
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)

![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)
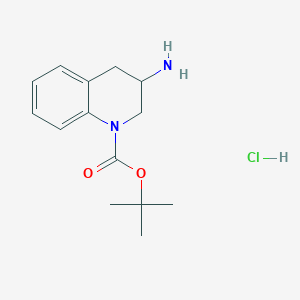
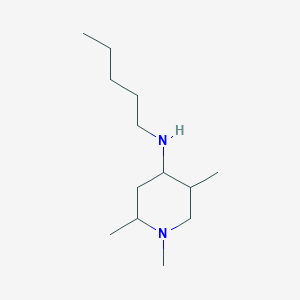
![1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13258955.png)
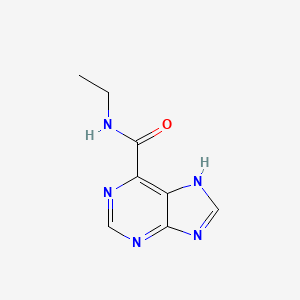
![Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13258963.png)
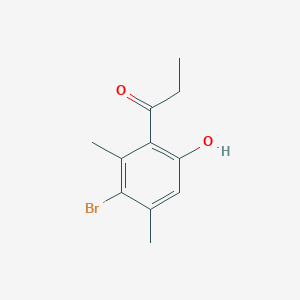
![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)
